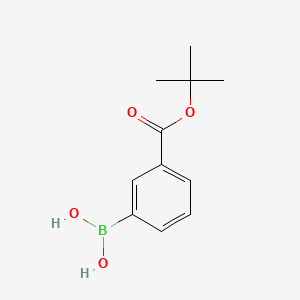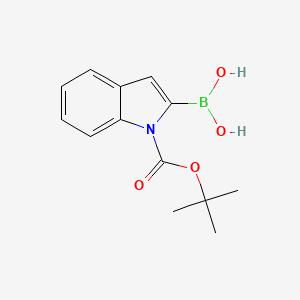![molecular formula C5H9N3S2 B1271615 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine CAS No. 6913-15-1](/img/structure/B1271615.png)
3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and their utility in various chemical syntheses. Although the provided abstracts do not directly discuss this compound, they do provide insight into the synthesis and properties of closely related thiadiazole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves condensation reactions. In the first abstract, a one-pot synthesis method is described for producing 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones using a three-component condensation of related thiadiazolylamine, potassium selenocyanate, and benzoyl chlorides . This suggests that a similar approach could be employed for synthesizing this compound, potentially using a propylsulfanyl source in place of the ethylsulfanyl group.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The derivatives often have various substituents attached to this core structure, which can significantly influence their chemical and physical properties. The structure of the compounds in the second abstract was confirmed using analytical and spectral data, including IR, 1H NMR, and MS . These techniques would also be applicable for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, particularly those involving their sulfanyl groups. The second abstract describes the condensation of a naphthoquinone derivative with an amino-triazole-thiol to form a thiadiazole derivative, followed by reactions with halides to yield thioethers . This indicates that the sulfanyl group in this compound could potentially react with electrophiles to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. While the abstracts do not provide specific data on the physical and chemical properties of this compound, they do mention the use of analytical and spectral data to confirm the structures of synthesized compounds . Such data can provide insights into the properties of the compound, as they reflect how the molecule interacts with different forms of energy (e.g., infrared light, magnetic fields).
Applications De Recherche Scientifique
C5H9N3S2 C_5H_9N_3S_2 C5H9N3S2
et un poids moléculaire de 175,28 , présente diverses applications potentielles dans la recherche scientifique :Recherche en protéomique
3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine : est utilisé dans la recherche en protéomique, où il peut servir de réactif pour la modification sélective des protéines. Son groupe sulfanyle unique pourrait potentiellement réagir avec les résidus cystéine dans les protéines, permettant l’étude de la structure et de la fonction des protéines .
Découverte de médicaments
La partie thiadiazole est une caractéristique commune de nombreux composés pharmacologiquement actifs. Ce composé pourrait être utilisé comme bloc de construction dans la synthèse de nouveaux médicaments, en particulier ceux ciblant les troubles neurologiques où les composés soufrés ont montré une efficacité .
Chimie agricole
En agriculture, ce composé pourrait être étudié pour son utilisation potentielle comme précurseur dans la synthèse de pesticides ou d’herbicides. Le cycle thiadiazole est connu pour sa bioactivité, et sa modification pourrait conduire au développement de nouveaux produits agrochimiques .
Science des matériaux
En raison de sa stabilité thermique conférée par le cycle thiadiazole, 3-(propylsulfanyl)-1,2,4-thiadiazol-5-amine pourrait être étudié pour son application dans la création de polymères ou de revêtements résistants à la chaleur .
Synthèse chimique
Ce composé peut servir d’intermédiaire polyvalent dans la synthèse organique. Sa capacité à subir diverses réactions chimiques le rend précieux pour la construction de molécules complexes, qui peuvent être utiles pour développer de nouvelles méthodologies synthétiques .
Chimie analytique
La structure unique du composé lui permet d’être un candidat potentiel pour une utilisation comme agent de dérivatisation dans des techniques analytiques telles que la HPLC ou la spectrométrie de masse, aidant à la détection et à la quantification de divers analytes .
Science de l’environnement
La recherche pourrait explorer l’utilisation de This compound dans les processus de remédiation environnementale, tels que l’élimination des métaux lourds ou des polluants organiques des sources d’eau .
Nanotechnologie
Enfin, les groupes soufrés du composé pourraient être utilisés pour ancrer des molécules sur des surfaces métalliques, technique souvent utilisée dans la fabrication de dispositifs et de capteurs à l’échelle nanométrique .
Orientations Futures
The future directions for research on “3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” and its derivatives could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and pharmacological activities. Given the broad spectrum of activities exhibited by 1,3,4-thiadiazol derivatives , there is potential for the development of new drugs and therapies.
Propriétés
IUPAC Name |
3-propylsulfanyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZLPUABDSQRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366287 |
Source


|
| Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6913-15-1 |
Source


|
| Record name | 3-(Propylthio)-1,2,4-thiadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6913-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














